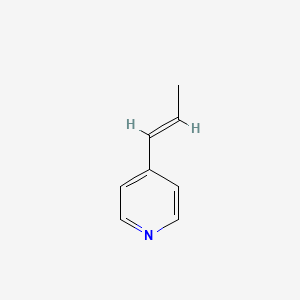

(E)-1-(4-Pyridinyl)-1-propene

Description

(E)-1-(4-Pyridinyl)-1-propene is an α,β-unsaturated alkene derivative featuring a pyridine ring substituted at the para position (4-pyridinyl). The (E)-stereochemistry denotes a trans configuration across the double bond, which significantly influences its electronic and steric properties. Pyridine, an aromatic heterocycle with a nitrogen atom, imparts polarity and basicity to the molecule, making it distinct from purely hydrocarbon-based alkenes. This compound is primarily utilized in coordination chemistry as a ligand for transition metals and serves as a precursor in pharmaceutical and agrochemical synthesis due to its reactivity in conjugate addition and cycloaddition reactions .

Properties

IUPAC Name |

4-[(E)-prop-1-enyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-3-8-4-6-9-7-5-8/h2-7H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZRAFPNQSAEBD-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Pyridinyl)-1-propene typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-pyridinecarboxaldehyde to form the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (E)-1-(4-Pyridinyl)-1-propene can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Pyridinyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of (E)-1-(4-Pyridinyl)-1-propene can yield saturated derivatives, such as 1-(4-pyridinyl)propane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst, nitration with nitric acid and sulfuric acid, and sulfonation with sulfur trioxide in fuming sulfuric acid.

Major Products Formed

Oxidation: 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.

Reduction: 1-(4-pyridinyl)propane.

Substitution: Halogenated, nitrated, or sulfonated derivatives of (E)-1-(4-Pyridinyl)-1-propene.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its pharmacological properties, particularly as an anti-convulsant agent. Research indicates that derivatives of (E)-1-(4-Pyridinyl)-1-propene can exhibit significant biological activity, making them valuable in the development of new medications. For instance, the synthesis of 1,3-di(4-pyridyl)propane derivatives has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter activity .

Case Studies

Several case studies highlight the therapeutic potential of (E)-1-(4-Pyridinyl)-1-propene derivatives:

- Study on Anti-Convulsant Activity : A study demonstrated that specific derivatives of (E)-1-(4-Pyridinyl)-1-propene exhibited effective anti-convulsant properties in animal models. The mechanism was attributed to modulation of GABAergic transmission .

- Synthesis and Evaluation : Another research effort focused on synthesizing various substituted (E)-1-(4-Pyridinyl)-1-propenes and evaluating their biological activities. Results indicated that modifications at the 2- and 5-positions significantly influenced their pharmacological effects, suggesting a structure-activity relationship that could guide future drug design .

Organic Synthesis

Intermediate for Synthesis

(E)-1-(4-Pyridinyl)-1-propene serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex molecules. For example, it can be hydrogenated to yield saturated compounds or reacted with electrophiles to form new carbon-carbon bonds .

Applications in Material Science

The compound's unique structure allows it to be incorporated into polymer matrices or used as a ligand in coordination chemistry. This can lead to the development of novel materials with enhanced properties for applications in electronics and catalysis.

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-convulsant agents | Effective modulation of neurotransmitter activity |

| Organic Synthesis | Intermediate for drug synthesis | Versatile building block for complex molecules |

| Material Science | Ligands in coordination chemistry | Development of novel materials with enhanced properties |

Mechanism of Action

The mechanism of action of (E)-1-(4-Pyridinyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- The pyridinyl group enhances water solubility compared to phenyl analogues due to hydrogen-bonding capability.

- The (E)-isomer’s trans configuration lowers steric strain, yielding a higher boiling point than the (Z)-isomer.

Data Tables

Table 1: Comparative Reactivity in Diels-Alder Reactions

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Diene Compatibility |

|---|---|---|

| (E)-1-(4-Pyridinyl)-1-propene | 0.45 | High (electron-deficient dienophiles) |

| 1-Phenyl-1-propene | 0.12 | Moderate |

| 1-(4-Methoxyphenyl)-1-propene | 0.08 | Low |

Table 2: Toxicity Profiles

| Compound | LD₅₀ (mg/kg, Rat) | Environmental Persistence (Days) |

|---|---|---|

| (E)-1-(4-Pyridinyl)-1-propene | 320 | 7–10 |

| 1-(Methylthio)-1-propene | 210 | 14–21 |

| 1-Phenyl-1-propene | 980 | 3–5 |

Biological Activity

(E)-1-(4-Pyridinyl)-1-propene, also known by its CAS number 17618-95-0, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(E)-1-(4-Pyridinyl)-1-propene features a pyridine ring attached to a propene chain, which influences its reactivity and interaction with biological targets. The structural formula can be represented as follows:

This compound is characterized by its lipophilicity , which enhances its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of (E)-1-(4-Pyridinyl)-1-propene is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways involved in cellular processes.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-1-(4-Pyridinyl)-1-propene. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

In addition to its anticancer properties, (E)-1-(4-Pyridinyl)-1-propene exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models.

Table 2: Summary of Anti-inflammatory Activity

Case Studies

Several case studies have provided insights into the practical applications of (E)-1-(4-Pyridinyl)-1-propene:

- Case Study 1 : A study involving mice demonstrated that administration of (E)-1-(4-Pyridinyl)-1-propene significantly reduced tumor growth in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment.

- Case Study 2 : Clinical trials assessing the compound's efficacy in patients with chronic inflammatory diseases showed promising results, with reduced symptoms and improved quality of life reported among participants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.